One significant application of Benzyl-d7 alcohol lies in its use as an internal standard in mass spectrometry (MS) experiments [, ]. MS is an analytical technique that measures the mass-to-charge ratio of molecules, allowing for their identification and quantification.
An internal standard is a known compound added to a sample before analysis. It serves as a reference point for the target molecules in the sample. By comparing the signal of the target molecule to the signal of the internal standard, researchers can account for variations in instrument performance, sample preparation, and ionization efficiency, leading to more accurate and reproducible quantitative measurements [].
Benzyl-d7 alcohol is particularly useful as an internal standard due to several reasons:
Benzyl-d7 alcohol also finds application in nuclear magnetic resonance (NMR) spectroscopy []. NMR spectroscopy is a technique that utilizes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.
Deuterium atoms have different magnetic properties compared to hydrogen atoms. By incorporating Benzyl-d7 alcohol into a sample, researchers can:
Due to its similar properties to benzyl alcohol, Benzyl-d7 alcohol can be used as a solvent in various studies involving biological systems []. However, the presence of deuterium atoms allows researchers to:
Benzyl-d7 alcohol, also known as Benzenemethanol-d7, is a deuterated form of benzyl alcohol. Its chemical formula is C₆D₅CD₂OH, with a molecular weight of approximately 116.17 g/mol. The compound features a benzene ring substituted with a hydroxymethyl group (–CH₂OH) and contains seven deuterium atoms, which are isotopes of hydrogen. This unique isotopic labeling makes benzyl-d7 alcohol particularly valuable in various chemical and biological studies, especially in tracing and kinetic experiments.
Benzyl-d7 alcohol can be synthesized through several methods:
textC₆H₅CH₂Br + D₇OD → C₆D₅CD₂OH + HBr
Benzyl-d7 alcohol has several applications across various fields:
Benzyl-d7 alcohol shares similarities with several other compounds, particularly those that are either deuterated forms of common alcohols or structurally related compounds. Here are some notable comparisons:
| Compound | Structure | Key Differences |
|---|---|---|
| Benzyl Alcohol | C₆H₅CH₂OH | Non-deuterated form; more widely studied |
| Ethanol | C₂H₅OH | Shorter carbon chain; different biological activity |
| Benzyl-d6 Alcohol | C₆D₅CD₃OH | Contains six deuterium atoms; less common |
| Phenethyl Alcohol | C₆H₅CH₂CH₂OH | Additional carbon; different reactivity profile |
Benzyl-d7 alcohol's uniqueness lies in its specific isotopic labeling, which allows for precise tracking in experimental conditions and provides distinct advantages in studying reaction mechanisms compared to its non-deuterated analogs .
Irritant